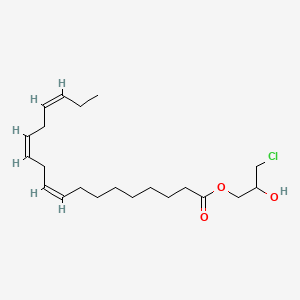
4-Bromo-2,6-dimethylphenol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-dimethylphenol-d8 is a deuterated form of 4-Bromo-2,6-dimethylphenol, a phenolic compound. The deuterium labeling is used to study reaction mechanisms and metabolic pathways due to its unique properties. This compound is commonly used in medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2,6-dimethylphenol involves the bromination of 2,6-dimethylphenol. A typical method includes adding 2,6-dimethylphenol, hydrobromic acid, dimethyl sulfoxide, and ethyl acetate in a reaction tube and stirring at 60°C for 3 hours. The product is then purified by column chromatography .
Industrial Production Methods
Industrial production methods for 4-Bromo-2,6-dimethylphenol-d8 are not widely documented. the general approach involves similar bromination reactions with deuterated reagents to achieve the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-dimethylphenol-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to quinones.
Reduction Reactions: The bromine atom can be reduced to hydrogen.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones.
Reduction: Products include 2,6-dimethylphenol.
Applications De Recherche Scientifique
4-Bromo-2,6-dimethylphenol-d8 is used in various scientific research applications:
Chemistry: Used as a reference material in nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: Studied for its metabolic pathways and interactions with biological molecules.
Medicine: Investigated for its potential antiviral properties, particularly in the development of anti-HIV drugs.
Industry: Used as a preservative in coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processing, and water treatment.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-dimethylphenol-d8 involves its interaction with specific molecular targets. The deuterium labeling allows for detailed studies of its metabolic pathways and reaction mechanisms. The bromine atom can participate in various substitution and oxidation reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,6-dimethylphenol: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
4-Bromo-2,6-dimethylaniline: An aniline derivative with different reactivity and applications.
4-Bromo-2,6-difluoroaniline: A fluorinated analog with unique properties and applications in organic synthesis.
Uniqueness
4-Bromo-2,6-dimethylphenol-d8 is unique due to its deuterium labeling, which provides advantages in studying reaction mechanisms and metabolic pathways. This labeling allows for more precise tracking of the compound in various chemical and biological processes.
Propriétés
IUPAC Name |
4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFYUORUHNMBO-PIODKIDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
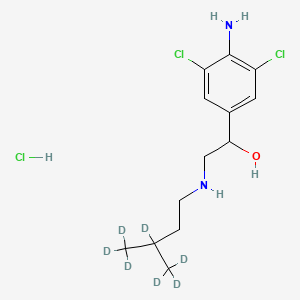



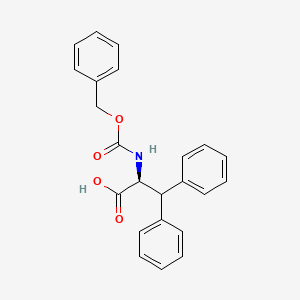

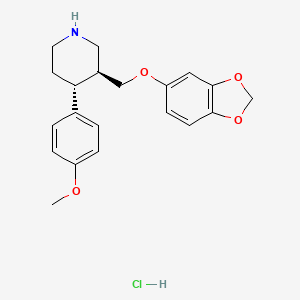
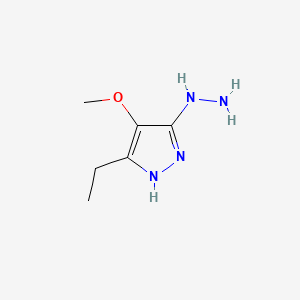

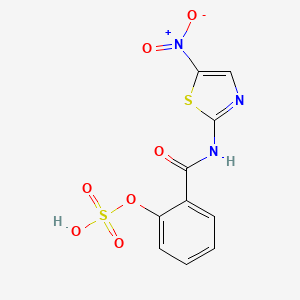

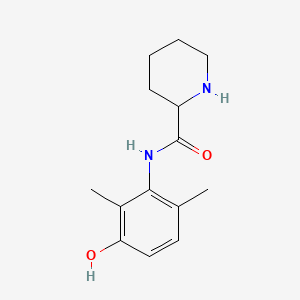
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
